molecular formula C20H22O3 B12588414 Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate CAS No. 649757-01-7

Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate

Cat. No.: B12588414
CAS No.: 649757-01-7
M. Wt: 310.4 g/mol
InChI Key: KTDIBUNLUCJUOD-UHFFFAOYSA-N
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Description

Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoyl-substituted benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid.

    Reduction: Formation of 4-(2,3,4,5,6-pentamethylbenzoyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: A simpler ester with a single methyl group on the benzene ring.

    Methyl 4-(2,3,4,5-tetramethylbenzoyl)benzoate: Similar structure but with one less methyl group.

    Methyl 4-(2,3,4,5,6-hexamethylbenzoyl)benzoate: Similar structure but with one additional methyl group.

Uniqueness

Methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate is unique due to the specific arrangement and number of methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

649757-01-7

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 4-(2,3,4,5,6-pentamethylbenzoyl)benzoate

InChI

InChI=1S/C20H22O3/c1-11-12(2)14(4)18(15(5)13(11)3)19(21)16-7-9-17(10-8-16)20(22)23-6/h7-10H,1-6H3

InChI Key

KTDIBUNLUCJUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C

Origin of Product

United States

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